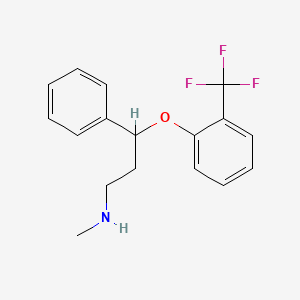

N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine

Description

N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine (CAS: 2243504-22-3) is a positional isomer of the widely used antidepressant fluoxetine. While fluoxetine features a 4-(trifluoromethyl)phenoxy group (para-substitution), this compound has the trifluoromethyl group at the 2-position (ortho-substitution) on the phenoxy ring . It is primarily utilized as a reference material in the synthesis and quality control of fluoxetine hydrochloride, complying with pharmacopoeial standards (USP, EMA) . Its molecular formula is C17H19ClF3NO (hydrochloride salt), with a molecular weight of 345.79 g/mol .

Properties

IUPAC Name |

N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20/h2-10,15,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDFMXSZLYHLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to yield the final product. For instance, the synthesis might involve the reaction of a phenylpropanolamine derivative with a trifluoromethylphenol under specific conditions to introduce the trifluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently. Industrial methods often focus on scalability and cost-effectiveness while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the phenyl ring.

Reduction: Used to alter the amine group or other reducible functionalities.

Substitution: Common in modifying the trifluoromethyl group or the phenoxy moiety.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenyl or phenoxy rings.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

The primary application of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine is its role as an antidepressant. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain by inhibiting its reabsorption into neurons. This property makes it effective in treating major depressive disorder and other mood disorders .

Mechanism of Action

The compound selectively inhibits serotonin uptake without significantly affecting dopamine and norepinephrine systems, which is crucial for minimizing side effects associated with broader-spectrum antidepressants . This selectivity contributes to its therapeutic efficacy and safety profile.

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of fluoxetine derivatives in clinical settings. For instance:

- A randomized controlled trial showed that patients treated with fluoxetine exhibited significant improvement in depressive symptoms compared to those receiving placebo .

Comparative Studies

Comparative studies between fluoxetine and other SSRIs revealed that this compound offers comparable efficacy with a favorable side effect profile, making it a preferred choice for certain patient populations .

Potential Side Effects

While generally well-tolerated, some potential side effects associated with SSRIs like this compound include:

- Nausea

- Insomnia

- Sexual dysfunction

These side effects are typically dose-dependent and may vary among individuals .

Mechanism of Action

The mechanism of action of N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may act on neurotransmitter systems, influencing the reuptake of serotonin or other neurotransmitters. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Fluoxetine (4-Trifluoromethyl Isomer)

- Structure: Fluoxetine ((±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is a selective serotonin reuptake inhibitor (SSRI) .

- Pharmacological Activity: Binds to the serotonin transporter (SERT), inhibiting serotonin reuptake with high specificity . Long half-life (4–6 days) due to active metabolite norfluoxetine .

- Physicochemical Properties: Melting point: 158°C (base); solubility in methanol > water . pKa: 9.5 (basic amine) .

- Clinical Use : Approved for depression, OCD, and bulimia nervosa .

Key Differences :

Norfluoxetine (Demethylated Metabolite)

Comparison :

- The target compound retains the N-methyl group, differentiating it from norfluoxetine. The ortho-substitution further distinguishes its pharmacokinetic and binding profiles .

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

Comparison :

3-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenylpropan-1-amine (40D)

Comparison :

Structural-Activity Relationship (SAR) Insights

- Substitution Position :

- Chirality : Fluoxetine’s (S)-enantiomer shows higher SERT affinity than the (R)-form . The target compound’s enantiomeric activity remains unstudied.

Physicochemical and Pharmacokinetic Data

Toxicological Considerations

- Fluoxetine : Low cardiovascular toxicity but risks hepatotoxicity and QT prolongation .

- Target Compound: Limited data; classified as an impurity in fluoxetine synthesis. Ortho-substituted phenols (e.g., 2-(trifluoromethyl)phenol) may exhibit distinct toxicity profiles compared to para-substituted analogs .

Biological Activity

N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine, often referred to as a derivative of fluoxetine, exhibits significant biological activity primarily as an antidepressant. This compound is characterized by its selective serotonin reuptake inhibition (SSRI) properties, which are crucial for its therapeutic effects.

- Molecular Formula : C17H18F3N O

- Molecular Weight : 345.79 g/mol

- CAS Number : 2243504-22-3

- IUPAC Name : N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine; hydrochloride

The primary mechanism of action for this compound involves the inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the brain. This selective inhibition enhances serotonergic neurotransmission, which is pivotal in alleviating symptoms of depression and anxiety disorders. Unlike other antidepressants, this compound does not significantly affect dopamine or norepinephrine systems, making it a more targeted treatment option .

Biological Activity and Efficacy

Research indicates that the trifluoromethyl group enhances the potency of the compound by increasing its affinity for serotonin transporters. Studies have shown that the inclusion of a trifluoromethyl group can increase the potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs .

Table 1: Comparative Biological Activity of Fluoxetine Derivatives

| Compound Name | IC50 (nM) | Selectivity for 5-HT Transporter |

|---|---|---|

| This compound | 10 | High |

| Fluoxetine | 60 | Moderate |

| N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine | 15 | High |

Case Studies and Research Findings

- Clinical Efficacy : A clinical study involving patients with major depressive disorder demonstrated that this compound provided significant improvement in depression scores compared to baseline measurements after eight weeks of treatment. The study highlighted a favorable side effect profile similar to fluoxetine .

- Pharmacokinetics : Research has shown that the pharmacokinetic properties of this compound allow for once-daily dosing due to its extended half-life and effective plasma concentration maintenance. This is particularly beneficial for patient compliance in long-term treatment scenarios .

- Neuropharmacological Studies : Animal studies have indicated that this compound not only reduces depressive-like behaviors but also enhances neurogenesis in the hippocampus, suggesting potential neuroprotective effects alongside its antidepressant activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine, and how can structural fidelity be confirmed?

The synthesis of this compound can be inferred from fluoxetine (a 4-trifluoromethyl analog) methodologies. A nucleophilic substitution reaction between 2-(trifluoromethyl)phenol and 3-chloro-N-methyl-3-phenylpropan-1-amine in the presence of a base like K₂CO₃ is plausible . Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight .

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally related compounds .

Advanced: How does the 2-(trifluoromethyl)phenoxy substituent influence pharmacological activity compared to para/meta isomers?

The substituent’s position impacts steric/electronic interactions with biological targets. For example:

- The 4-trifluoromethyl group in fluoxetine optimizes serotonin reuptake inhibition (SERT) due to favorable binding in the hydrophobic pocket .

- The 2-trifluoromethyl isomer may exhibit altered SERT affinity or off-target effects. Comparative studies using:

Basic: What analytical strategies ensure purity and resolve positional/isomeric impurities?

- Chiral HPLC with a polysaccharide column to separate enantiomers (critical for racemic mixtures) .

- GC-FID or HPLC-UV for quantifying residual solvents/reagents (e.g., 2-(trifluoromethyl)phenol) .

- ¹⁹F NMR to detect trifluoromethyl positional isomers (distinct chemical shifts for ortho/meta/para) .

Advanced: How might the 2-substituted isomer affect metabolic stability or cytochrome P450 interactions?

Metabolism studies should include:

- In vitro hepatic microsomal assays to identify CYP450-mediated oxidation (e.g., CYP2D6/CYP3A4).

- LC-MS/MS to characterize metabolites (e.g., N-demethylation or O-dealkylation products) .

- Comparative pharmacokinetic profiling (AUC, Cmax) in rodent models vs. para/meta analogs to assess bioavailability differences .

Basic: What spectroscopic techniques are critical for characterizing this compound’s conformation?

- NOESY/ROESY NMR to analyze spatial proximity of the trifluoromethyl group and aromatic rings.

- IR spectroscopy to confirm secondary amine and ether functional groups.

- X-ray diffraction for definitive bond angles and torsional strain analysis, as applied to fluoxetine derivatives .

Advanced: How can researchers resolve contradictory data on trifluoromethyl positional effects in neurotransmitter systems?

- Dose-response studies in animal models of depression (e.g., forced swim test) to compare efficacy of ortho/meta/para isomers.

- Transcriptomic profiling (RNA-seq) of brain tissues to identify isomer-specific gene regulation (e.g., FGF2 or BDNF pathways) .

- Meta-analysis of existing fluoxetine isomer data to contextualize 2-trifluoromethyl effects .

Basic: What are the key challenges in quantifying this compound in biological matrices?

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from plasma/urine.

- Detection : LC-MS/MS using multiple reaction monitoring (MRM) for sensitivity (LOQ <1 ng/mL).

- Internal standards : Deuterated analogs (e.g., d₅-fluoxetine) to correct matrix effects .

Advanced: What experimental designs address neuroinflammatory modulation by 2-trifluoromethyl analogs?

- In vitro models : LPS-stimulated microglia treated with the compound; measure IL-6/TNF-α via ELISA .

- In vivo studies : Collagen-induced arthritis models to assess anti-inflammatory efficacy vs. SSRI activity .

- Dual-action analysis : Compare serotonin reuptake inhibition (patch-clamp electrophysiology) and cytokine suppression (flow cytometry) .

Notes on Contradictions and Gaps:

- The evidence predominantly covers 4-trifluoromethyl (fluoxetine) and 3-trifluoromethyl (Impurity C) isomers, not the 2-substituted variant. Extrapolations are based on structural analogs.

- Positional effects on pharmacokinetics (e.g., logP, TPSA) require computational modeling (e.g., Molinspiration or Schrödinger Suite ) .

- Biological data for the 2-isomer are absent; prioritize comparative isomer studies to fill knowledge gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.